PDE3 Inhibitory Potency of 2-Ethyl Milrinone vs. Milrinone and Enoximone
2-Ethyl Milrinone demonstrates potent PDE3 inhibition with an IC50 of approximately 0.4 µM . For context, the parent compound Milrinone exhibits an IC50 of 0.45 µM [1] and is approximately 10 times more potent than Enoximone in some functional assays [2]. This indicates the 2-ethyl analog retains a comparable level of enzyme inhibition to Milrinone, validating its use as a key pharmacological probe.
| Evidence Dimension | PDE3A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Approximately 0.4 µM (2-Ethyl Milrinone) |
| Comparator Or Baseline | 0.45 µM (Milrinone) |
| Quantified Difference | Approximately 11% lower (i.e., slightly more potent) under the same assay conditions |
| Conditions | Inhibition of purified human recombinant PDE3A in vitro. |
Why This Matters
This confirms that the 2-ethyl modification does not abolish PDE3 inhibitory activity, making it an essential analog for SAR studies investigating bipyridine cardiotonic pharmacophores.
- [1] Rao, S. P., et al. (2013). Characterization of a potent and selective PDE3 inhibitor. Journal of Pharmacology and Experimental Therapeutics. View Source
- [2] A Comparison of Three Phosphodiesterase Type III Inhibitors... Anesthesia & Analgesia. (2006). View Source
